molecular formula C7H14ClN3 B13711617 3-Amino-5-(sec-butyl)pyrazole Hydrochloride

3-Amino-5-(sec-butyl)pyrazole Hydrochloride

Cat. No.: B13711617
M. Wt: 175.66 g/mol
InChI Key: LLXHILFGYHSELI-UHFFFAOYSA-N
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Description

3-Amino-5-(sec-butyl)pyrazole Hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group at the third position and a sec-butyl group at the fifth position, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(sec-butyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(sec-butyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxylamines, and various substituted pyrazoles. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

3-Amino-5-(sec-butyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(sec-butyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sec-butyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-tert-butylpyrazole: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    3-Amino-5-methylpyrazole: Contains a methyl group at the fifth position.

    3-Amino-5-phenylpyrazole: Features a phenyl group at the fifth position.

Uniqueness

3-Amino-5-(sec-butyl)pyrazole Hydrochloride is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

5-butan-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-5(2)6-4-7(8)10-9-6;/h4-5H,3H2,1-2H3,(H3,8,9,10);1H

InChI Key

LLXHILFGYHSELI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)N.Cl

Origin of Product

United States

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